![molecular formula C7H3ClN4 B12848737 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a chlorine atom at the 2-position and a cyano group at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Catalysts: Cs2CO3 and other bases are commonly used to facilitate reactions.
Solvents: DMSO, acetonitrile, and other polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while cyclization reactions can produce more complex heterocycles .
Aplicaciones Científicas De Investigación
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used to study its effects on various biological targets, including antimicrobial and anticancer activities.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Lacks the chlorine and cyano substituents but shares the core structure.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Contains different halogen and tosyl substituents.
6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles: Features amino and hetaryl groups instead of chlorine.
Uniqueness
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for diverse chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H3ClN4 |
|---|---|
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-5-3-11-7-6(12-5)4(1-9)2-10-7/h2-3H,(H,10,11) |
Clave InChI |
PJGUICWIRUXVGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=CN=C2N1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
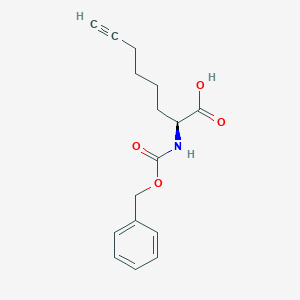
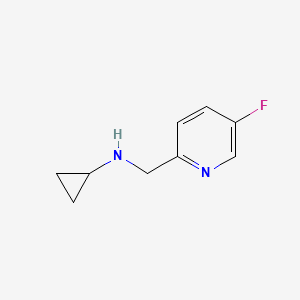
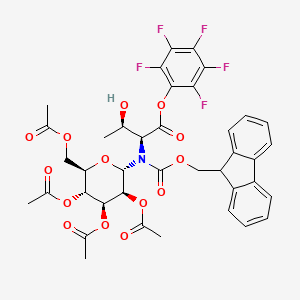
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
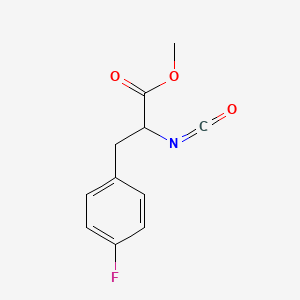
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
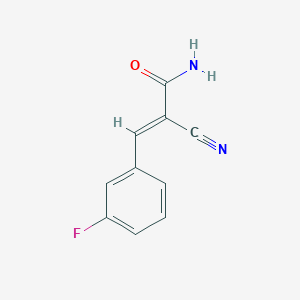
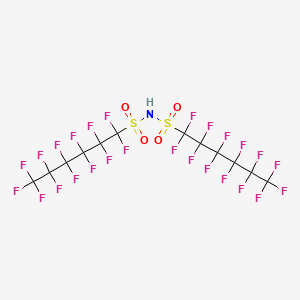

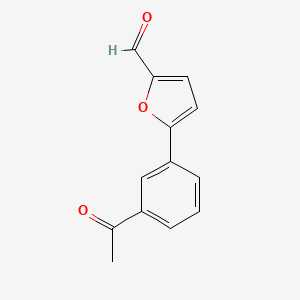
![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
